9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL
Description
Structure
3D Structure
Properties
CAS No. |
3181-47-3 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
9-methyl-3,9-diazabicyclo[3.3.1]nonan-6-ol |
InChI |
InChI=1S/C8H16N2O/c1-10-6-2-3-8(11)7(10)5-9-4-6/h6-9,11H,2-5H2,1H3 |
InChI Key |
CMUYDLJUIFVDJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC(C1CNC2)O |
Origin of Product |
United States |
Synthetic Methodologies for 9 Methyl 3,9 Diazabicyclo 3.3.1 Nonan 6 Ol
General Synthetic Strategies for Diazabicyclo[3.3.1]nonanes
The formation of the diazabicyclo[3.3.1]nonane ring system is a cornerstone of various synthetic endeavors, driven by the interesting conformational properties and biological activities of these compounds. Two principal strategies have emerged for the construction of this bicyclic framework: the cyclization of linear precursors and intramolecular condensation reactions.
Cyclization of Linear Nitrogen-Containing Precursors
One fundamental approach to the synthesis of diazabicyclo[3.3.1]nonanes involves the carefully orchestrated cyclization of acyclic precursors that already contain the requisite nitrogen atoms and carbon framework. This strategy relies on the formation of two new rings in a sequential or concerted manner. While not as common as other methods for this specific bicyclic system, the principles of using linear precursors with strategically placed reactive functional groups can be applied. The success of such a strategy hinges on controlling the regioselectivity of the cyclization to favor the formation of the desired [3.3.1] bicyclic system over other possible cyclic or polymeric products.
Intramolecular Condensation and Cyclization Reactions
A more prevalent and efficient method for the synthesis of the diazabicyclo[3.3.1]nonane core involves intramolecular condensation and cyclization reactions. These reactions typically start from a pre-formed monocyclic system, such as a substituted piperidine (B6355638), and build the second ring through an intramolecular bond formation. This approach offers greater control over the ring fusion and stereochemistry of the resulting bicyclic product. A notable example of this strategy is the Robinson-Schöpf type condensation, which has been successfully employed for the synthesis of related azabicyclo[3.3.1]nonane systems. researchgate.net This reaction involves the condensation of a dialdehyde (B1249045) equivalent with a primary amine and a β-ketoacid, and its principles can be adapted for the synthesis of diazabicyclic structures.
Mannich-Type Reactions in Bicyclic Amine Synthesis
The Mannich reaction is a powerful and widely utilized tool in the synthesis of nitrogen-containing heterocyclic compounds, and it plays a pivotal role in the construction of diazabicyclo[3.3.1]nonane derivatives. semanticscholar.orgmdpi.com This multicomponent reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine.
Adaptations of Mannich Cyclocondensations for 3,9-Diazabicyclo[3.3.1]nonane Derivatives
The double Mannich reaction is particularly well-suited for the synthesis of the 3,9-diazabicyclo[3.3.1]nonane skeleton's precursor, a 3,9-diazabicyclo[3.3.1]nonan-6-one. In a hypothetical adaptation for the target molecule, a suitable 4-oxopiperidine derivative would react with formaldehyde and a primary amine. For the synthesis of the core structure of 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL, one could envision a reaction between an N-substituted-4-oxopiperidine, formaldehyde, and methylamine (B109427). The intramolecular cyclization of the resulting intermediate would lead to the formation of the bicyclic ketone.
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| N-Substituted-4-oxopiperidine | Formaldehyde | Methylamine | 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-one |
This approach provides a convergent and efficient route to the core bicyclic structure. The choice of the N-substituent on the initial piperidone can be crucial for directing the reaction and can be a handle for further synthetic modifications.
Role of Aldehyde and Amine Components in Stereochemical Control
Conversion of Precursor Ketones to the 6-OL Moiety
The final step in the synthesis of this compound involves the reduction of the precursor ketone, 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-one. The choice of reducing agent is critical as it will determine the stereochemical outcome of the reaction, yielding either the endo or exo alcohol.
The reduction of bicyclic ketones is often influenced by the steric environment around the carbonyl group. The approach of the hydride reagent can be hindered by the bicyclic framework, leading to a preferential attack from the less hindered face. Common reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are often employed for this transformation. The stereoselectivity of the reduction can be influenced by the choice of the reducing agent and the reaction conditions. For instance, the use of bulky reducing agents can lead to a higher stereoselectivity by favoring attack from the less sterically encumbered side of the ketone. nih.gov
The resulting diastereomers, the endo and exo alcohols, can often be separated by chromatographic techniques. The conformational analysis of the final this compound would likely show a preference for a chair-chair conformation of the two piperidine rings, which is a common feature of the diazabicyclo[3.3.1]nonane system. researchgate.net
| Precursor Ketone | Reducing Agent | Potential Products |
| 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-one | Sodium Borohydride | endo-9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL and exo-9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL |
| 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-one | Lithium Aluminum Hydride | endo-9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL and exo-9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL |
Advanced Synthetic Routes
Modern organic synthesis offers a plethora of advanced methodologies for the construction and functionalization of complex molecules like this compound. These include palladium-catalyzed reactions, tandem and cascade sequences, and the use of organometallic reagents.
Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the late-stage functionalization of amine-containing molecules. organic-chemistry.orgmdpi.com This methodology allows for the direct introduction of aryl groups at unactivated C-H bonds, thereby streamlining synthetic routes and enabling the rapid generation of molecular diversity. For bicyclic amine scaffolds, this approach can be used to introduce substituents that can either modulate the biological activity directly or serve as handles for further chemical transformations.
While direct C(sp³)–H arylation of the this compound has not been specifically reported, studies on related bispidine derivatives have shown successful palladium-catalyzed reactions. researchgate.net The regioselectivity of such reactions is often directed by the inherent geometry of the bicyclic system and the nature of the directing group, which can be one of the nitrogen atoms within the scaffold.
Tandem and cascade reactions offer an elegant and efficient approach to the synthesis of complex polycyclic systems from simple starting materials in a single operation. nih.gov For the construction of the 3,9-diazabicyclo[3.3.1]nonane core, multicomponent cascade reactions have been developed. For example, a novel protocol for the preparation of functionalized 9-azabicyclo[3.3.1]nonane derivatives from 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals has been reported, proceeding through a complex cascade of reactions. orgsyn.org
Similarly, the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones has been achieved via a Mannich cyclocondensation of a 4-oxopiperidine derivative with paraformaldehyde and a primary amine. semanticscholar.orgnih.gov Such strategies significantly reduce the number of synthetic steps, purification procedures, and waste generation, making them highly attractive for the synthesis of this compound and its analogs.
| Reaction Type | Starting Materials | Product Core | Reference |
|---|---|---|---|
| Multicomponent Cascade Reaction | 3-Formylchromones, enaminones, heterocyclic ketene aminals | Functionalized 9-Azabicyclo[3.3.1]nonane | orgsyn.org |
| Mannich Cyclocondensation | 1-(3-ethoxypropyl)-4-oxopiperidine, paraformaldehyde, primary amines | 3,7-Diazabicyclo[3.3.1]nonan-9-one | semanticscholar.orgnih.gov |
Organometallic reagents play a crucial role in the functionalization of heterocyclic scaffolds. The use of organolithium and Grignard reagents for the stereocontrolled synthesis of 1-substituted homotropanones (9-azabicyclo[3.3.1]nonan-3-ones) has been demonstrated. researchgate.net These nucleophilic reagents can add to carbonyl groups or participate in substitution reactions, allowing for the introduction of a wide range of functional groups.
In the context of this compound, organometallic reagents could be employed to add to the ketone precursor at the C6 position, leading to tertiary alcohols with diverse substituents. Furthermore, organometallic complexes of palladium, as discussed earlier, and other transition metals are instrumental in catalyzing various cross-coupling and C-H activation reactions on the bicyclic framework. mdpi.com
Synthetic Optimization and Scale-Up Considerations
The transition of a synthetic route from laboratory-scale to large-scale production presents a unique set of challenges. For the synthesis of this compound, considerations for optimization and scale-up are crucial for its potential pharmaceutical applications. The development of a scalable synthetic route for a related bridged bicyclic amine has been reported, highlighting the importance of synergistic activation by light and heat to achieve gram-scale synthesis. researchgate.netnih.gov
Key aspects of process development include the use of cost-effective and readily available starting materials, minimizing the number of synthetic steps, and avoiding hazardous reagents and reaction conditions. The development of a telescoped synthesis, where multiple steps are performed in a single pot without isolation of intermediates, can significantly improve the efficiency and scalability of a process. For instance, a four-step telescoped synthesis has been successfully employed in the gram-scale production of a bicyclic ketone intermediate. researchgate.net Purification methods also need to be scalable, with a preference for crystallization over chromatographic methods. nih.gov
Reaction Condition Tuning (Temperature, Solvent, Catalysis)
The synthesis of the 3,9-diazabicyclo[3.3.1]nonane core is most commonly achieved through a Mannich-type condensation reaction. This typically involves the reaction of a suitable piperidone derivative, an aldehyde (commonly formaldehyde or its polymer paraformaldehyde), and a primary amine. For the synthesis of a 9-methyl substituted compound, methylamine would be a logical choice for the primary amine. The resulting product of this condensation is typically a ketone at the 9-position, which can then be reduced to the corresponding alcohol.
The conditions for the Mannich reaction can be tuned to optimize the yield and purity of the resulting bicyclic ketone. Key parameters include temperature, solvent, and the use of catalysts. Acid catalysis is common in Mannich reactions, with acetic acid often used in a methanol (B129727) medium. semanticscholar.org The reaction temperature is also a critical factor. For instance, in the synthesis of related diazabicyclononanes, the reaction mixture is often refluxed to drive the reaction to completion.
The choice of solvent can significantly impact the reaction outcome. Polar protic solvents like methanol and ethanol (B145695) are frequently employed. semanticscholar.org The solubility of the reactants and intermediates in the chosen solvent is crucial for an efficient reaction.
For the subsequent reduction of the ketone at the 9-position to an alcohol, various reducing agents can be used. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a common and mild choice for this transformation. google.com More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be utilized. The temperature for the reduction is typically kept low initially (e.g., 0 °C) and then allowed to warm to room temperature. google.com
Catalytic hydrogenation is another important method, particularly for transformations such as debenzylation if a benzyl-protected amine is used in the initial Mannich reaction. rsc.org Catalysts such as palladium on carbon (Pd/C) are effective for this purpose, with the reaction typically carried out under a hydrogen atmosphere. rsc.org
Below is an interactive data table summarizing typical reaction conditions for the synthesis of the diazabicyclo[3.3.1]nonane core and subsequent reduction, based on analogous compounds.
| Reaction Step | Typical Reagents | Solvent | Catalyst | Temperature |
|---|---|---|---|---|
| Mannich Condensation | Piperidone derivative, Paraformaldehyde, Primary Amine (e.g., Methylamine) | Methanol, Ethanol | Acetic Acid | Reflux |
| Ketone Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Methanol, Ethanol, Diethyl Ether | - | 0 °C to Room Temperature |
| Catalytic Hydrogenation (e.g., debenzylation) | Hydrogen Gas (H₂) | Ethanol, Methanol | Palladium on Carbon (Pd/C) | Room Temperature to mild heating |
Strategies for Maximizing Yield and Minimizing Side Products
Purification of the intermediate ketone is also important. Column chromatography is a common method for isolating the desired product from the reaction mixture. semanticscholar.org The choice of eluent is critical for achieving good separation.
In the reduction of the ketone, the choice of reducing agent can influence the stereoselectivity of the reaction, leading to different diastereomers of the alcohol. For bicyclic systems, steric hindrance can play a significant role in determining the direction of hydride attack, which in turn affects the stereochemical outcome. The formation of stereoisomers can complicate purification and reduce the yield of the desired product. Therefore, the selection of a suitable reducing agent and reaction conditions to favor the formation of the desired stereoisomer is an important consideration.
To prevent the formation of side products, it is also important to ensure that the starting materials are pure and the reaction is carried out under an inert atmosphere if any of the reagents or intermediates are sensitive to air or moisture. semanticscholar.org
Below is a data table summarizing strategies to maximize yield and minimize side products in the synthesis of the diazabicyclo[3.3.1]nonane scaffold.
| Strategy | Description | Applicable Step |
|---|---|---|
| Stoichiometric Control | Careful adjustment of the ratio of reactants to favor the desired reaction pathway and minimize the formation of byproducts. chemijournal.com | Mannich Condensation |
| Temperature Control | Maintaining an optimal reaction temperature to enhance reaction rate and selectivity. | Mannich Condensation, Reduction |
| Purification of Intermediates | Isolation and purification of the intermediate ketone to ensure the purity of the starting material for the subsequent reduction step. semanticscholar.org | Between Mannich Condensation and Reduction |
| Stereoselective Reduction | Choice of reducing agent and reaction conditions to favor the formation of the desired stereoisomer of the alcohol. | Ketone Reduction |
| Inert Atmosphere | Carrying out the reaction under an inert gas (e.g., nitrogen or argon) to prevent side reactions with air or moisture. semanticscholar.org | All steps, if reagents are sensitive |
Structural and Conformational Analysis
Dominant Conformational States of Diazabicyclo[3.3.1]nonane Derivatives
The introduction of nitrogen atoms into the bicyclo[3.3.1]nonane framework, as seen in diazabicyclo[3.3.1]nonane derivatives, further influences the conformational landscape. The presence of nitrogen lone pairs and the potential for substitution on the nitrogen atoms introduce additional stereoelectronic factors. ect-journal.kz
Chair-Chair Conformations
For many 3,7-diazabicyclo[3.3.1]nonane derivatives, the dominant conformation in solution is the chair-chair (CC) form. ect-journal.kz In this arrangement, both six-membered rings adopt a chair conformation. This conformation generally minimizes torsional strain within the rings. However, in the unsubstituted parent compound, this conformation can be destabilized by transannular repulsion between the axial hydrogens on C3 and C7. In the case of 3,7-diazabicyclo[3.3.1]nonanes, this interaction is between the nitrogen lone pairs or substituents on the nitrogen atoms.
Chair-Boat and Boat-Boat Conformations
To alleviate the transannular strain present in the chair-chair conformation, one or both of the rings may adopt a boat conformation, leading to chair-boat (CB) or boat-boat (BB) conformations. The chair-boat conformation is often found to be a stable alternative, particularly when bulky substituents are present on the nitrogen atoms, which would otherwise lead to significant steric clash in a chair-chair arrangement. rsc.org The boat-boat conformation is generally higher in energy and less commonly observed. The relative energies of these conformations are highly dependent on the nature and position of substituents on the bicyclic framework.
Influence of N-Methyl and 6-Hydroxyl Substituents on Conformation
The specific substitution pattern of 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-ol, with a methyl group on one of the bridgehead nitrogen atoms and a hydroxyl group on the carbon backbone, introduces a unique set of interactions that significantly influence its conformational preference.
Stereoelectronic Effects
Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining molecular conformation. In the context of this compound, the orientation of the N-methyl group is of particular importance. The nitrogen atom at the 9-position is a bridgehead nitrogen. Alkylation of this nitrogen, as with the methyl group, can influence the electronic environment and the conformational equilibrium of the bicyclic system. nih.gov The presence of the lone pair on the other nitrogen atom (N3) can also lead to through-bond or through-space interactions that favor certain conformations. For instance, hyperconjugative interactions between the nitrogen lone pair and anti-periplanar C-H or C-C bonds can contribute to the stability of a particular chair or boat form.
| Conformation | Key Stereoelectronic Considerations | Expected Stability |
| Chair-Chair | Potential for stabilizing hyperconjugative interactions. | Generally favored, but subject to transannular strain. |
| Chair-Boat | May be adopted to relieve steric strain from the N-methyl group. | A plausible alternative conformation. |
| Boat-Boat | Generally high in energy due to eclipsing interactions. | Unlikely to be a major contributor. |
Intramolecular Hydrogen Bonding Patterns
A paramount feature influencing the conformation of this compound is the potential for intramolecular hydrogen bonding. The presence of a hydroxyl group at the 6-position and a nitrogen atom at the 3-position creates a classic scenario for the formation of an O-H···N intramolecular hydrogen bond. researchgate.net The formation of this hydrogen bond can provide significant stabilization to the molecule. nih.govresearchgate.netresearchgate.netustc.edu.cnrsc.org
The feasibility and strength of this hydrogen bond are highly dependent on the conformation of the ring containing the hydroxyl group. For an effective intramolecular hydrogen bond to form, the distance and angle between the hydroxyl proton and the nitrogen lone pair must be favorable. This often necessitates that the ring adopts a conformation that brings these two groups into proximity. Specifically, a boat conformation for the piperidine (B6355638) ring carrying the hydroxyl group would likely facilitate this interaction, potentially making a chair-boat conformation particularly stable for this molecule. researchgate.net In such a conformation, the hydroxyl group can be positioned to form a strong hydrogen bond with the lone pair of the N3 nitrogen atom.
| Interaction | Conformation Favoring Interaction | Consequence |
| O-H···N3 Intramolecular Hydrogen Bond | Chair-Boat (with the 6-membered ring containing the -OH group in a boat conformation) | Significant stabilization of the chair-boat conformer. |
| Steric Hindrance of N9-Methyl Group | Chair-Chair | May destabilize the chair-chair form, further favoring the chair-boat. |
Solid-State Structural Elucidation via X-ray Crystallography
Direct single-crystal X-ray diffraction analysis of this compound is not widely reported. However, extensive crystallographic studies on analogous compounds, particularly 3,7-diazabicyclo[3.3.1]nonane derivatives (bispidines), provide critical insights. For instance, X-ray analysis of various substituted 3,7-diazabicyclo[3.3.1]nonan-9-ones has confirmed the existence of both chair-chair and chair-boat conformations in the solid state. nih.gov The specific conformation adopted is highly dependent on the nature and stereochemistry of the substituents on the bicyclic frame. In many derivatives, the two piperidine rings that make up the bicyclic system adopt distorted-chair conformations. nih.gov The preference for a particular conformation is a delicate balance between minimizing steric hindrance and maximizing stabilizing interactions, such as intramolecular hydrogen bonds.
Solution-State Conformational Dynamics
In solution, the 3,9-diazabicyclo[3.3.1]nonane skeleton is not static but exists in a dynamic equilibrium between different conformers. NMR spectroscopy is a powerful tool for investigating these dynamics.
The nitrogen atoms in the 3,9-diazabicyclo[3.3.1]nonane ring system undergo rapid inversion at room temperature. The energy barrier to this inversion is influenced by the substituents on the nitrogen. In the case of this compound, the N9-methyl group can exist in either an axial or equatorial orientation relative to the piperidine ring it is a part of. Studies on the closely related N-methylgranatanone (9-methyl-9-azabicyclo[3.3.1]nonan-3-one) using computational and NMR methods have investigated this equilibrium. academie-sciences.fr Previous conformational studies suggested a slight axial preference for the N-methyl group in chloroform (B151607) solution. academie-sciences.fr The relative stability of these N-invertomers can be crucial for the molecule's interaction with other species. academie-sciences.fr
The equilibrium between the chair-chair (CC) and chair-boat (CB) conformers of diazabicyclo[3.3.1]nonane systems is sensitive to the solvent environment. Computational studies on 3,7-diacyl-3,7-diazabicyclo[3.3.1]nonanes have quantified the energetic differences between possible conformers. researchgate.net Ab initio calculations showed that while the CC conformation is generally the most stable, the relative energy of the boat-chair (BC) conformer is only about 6-7 kcal/mol higher, with twin-twist (TT) forms being significantly more strained. researchgate.net This suggests that the BC conformer can be a significant component of the conformational equilibrium in solution. The polarity of the solvent can influence this equilibrium by differentially solvating the conformers, which possess different dipole moments.
For the title compound, the presence of the 6-hydroxyl group introduces the possibility of intramolecular hydrogen bonding, which can significantly stabilize the chair-boat conformation.
Stereochemical Aspects of the 6-Hydroxyl Group
The stereochemistry of the hydroxyl group at the C6 position, being either endo or exo, is a critical determinant of the molecule's preferred conformation. This is analogous to findings in related 9-azabicyclo[3.3.1]nonan-3-ol systems, where the distinction between endo and exo isomers is well-established. google.com
In the context of a chair-chair conformation for the this compound, an exo-hydroxyl group would be in an equatorial-like position, while an endo-hydroxyl group would be in an axial-like position. An axial hydroxyl group is sterically more hindered but can participate in intramolecular interactions.
Specifically, an endo-hydroxyl group is ideally positioned to form an intramolecular hydrogen bond with the lone pair of electrons on the N3 nitrogen atom. This interaction would strongly stabilize a chair-boat conformation, where one ring is in a chair form and the ring containing the hydroxyl group adopts a boat conformation to bring the N3 and the OH group into proximity. Such stabilization of a chair-boat form by intramolecular hydrogen bonding has been observed in related bicyclic systems. rsc.org Conversely, an exo-hydroxyl group is less likely to form such an intramolecular hydrogen bond, and thus the molecule would be more likely to adopt the generally favored twin-chair conformation. The synthesis of related bicyclo[3.3.1]nonane diamines has also highlighted the importance of endo and exo stereoisomerism. researchgate.net
Chemical Reactivity and Derivatization
Reactivity of the Tertiary Amine Functionalities
The nitrogen atoms at positions 3 and 9 are tertiary amines, each possessing a lone pair of electrons that can participate in various chemical transformations. These reactions are fundamental to the derivatization of the 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL scaffold.
The tertiary amine functionalities of the 3,9-diazabicyclo[3.3.1]nonane framework are nucleophilic and readily undergo N-alkylation and N-acylation reactions. These reactions are crucial for the synthesis of a wide range of derivatives with modified biological and chemical properties.
N-Alkylation is typically achieved by treating the parent compound with an alkyl halide, such as an alkyl iodide or bromide, in the presence of a base to neutralize the formed hydrohalic acid. The choice of solvent and base can influence the reaction's efficiency. For instance, in related azabicyclic systems, conventional alkylation conditions often involve the use of an inert solvent like dimethylformamide (DMF) and an acid acceptor such as potassium carbonate. google.com The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. Given the presence of two tertiary amine centers in this compound, the regioselectivity of the alkylation would depend on the steric hindrance around each nitrogen and the specific reaction conditions.
N-Acylation introduces an acyl group to one or both of the nitrogen atoms and is commonly carried out using acylating agents like acid chlorides or anhydrides. In a typical procedure, the diazabicyclo[3.3.1]nonane derivative is treated with the acylating agent, often in the presence of a tertiary amine base like triethylamine (B128534) to scavenge the acid byproduct. libretexts.org For example, the acylation of a related 3,7-diazabicyclo[3.3.1]nonane was achieved using acetic anhydride (B1165640) in benzene. libretexts.org The reactivity of the two nitrogen atoms towards acylation can be different, potentially allowing for selective mono-acylation under controlled conditions, such as lower temperatures. researchgate.net
| Reaction Type | Reagent Class | General Conditions | Product Type |
| N-Alkylation | Alkyl Halides (e.g., RI, RBr) | Inert solvent (e.g., DMF), Base (e.g., K₂CO₃) | N-Alkyl-3,9-diazabicyclo[3.3.1]nonanium salt |
| N-Acylation | Acid Chlorides, Acid Anhydrides | Anhydrous solvent (e.g., Benzene), Base (e.g., Triethylamine) | N-Acyl-3,9-diazabicyclo[3.3.1]nonan-6-ol |
The tertiary amine nitrogens in the this compound can be quaternized by reaction with an excess of an alkylating agent, typically an alkyl halide. This reaction leads to the formation of quaternary ammonium (B1175870) salts. For example, related azabicyclic compounds are quaternized by treatment with C1-6 alkyl halides, such as methyl iodide or ethyl bromide, or benzyl (B1604629) halides. google.com The reaction involves the nucleophilic attack of the nitrogen atom on the alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positive charge on the nitrogen atom. dss.go.th Due to the presence of two tertiary amines, both mono- and di-quaternary ammonium salts can potentially be formed, depending on the stoichiometry of the reagents and the reaction conditions. The formation of such salts significantly alters the electronic and solubility properties of the molecule.
| Reactant | Alkylating Agent | Product |
| This compound | Methyl Iodide (excess) | 3,9,9-Trimethyl-6-hydroxy-3,9-diazoniabicyclo[3.3.1]nonane diiodide |
| This compound | Benzyl Bromide (excess) | 3,9-Dibenzyl-9-methyl-6-hydroxy-3,9-diazoniabicyclo[3.3.1]nonane dibromide |
Tertiary amines can be oxidized to their corresponding N-oxides using various oxidizing agents. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the transfer of an oxygen atom from the peroxyacid to the nitrogen atom. In a related system, 3-oxa-9-azabicyclo[3.3.1]nonane, the azabicyclic amine is converted to its N-oxide using m-CPBA. khanacademy.org This reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. The formation of an N-oxide introduces a polar N-O bond, which can significantly impact the molecule's physical and biological properties. For this compound, oxidation could potentially occur at either or both of the nitrogen atoms, leading to mono- or di-N-oxides.
Transformations Involving the 6-Hydroxyl Group
The secondary alcohol at the C-6 position is another key site for the derivatization of this compound. This hydroxyl group can undergo reactions typical of secondary alcohols, such as esterification, etherification, and oxidation.
Esterification of the 6-hydroxyl group can be accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The direct reaction with a carboxylic acid typically requires an acid catalyst and removal of water to drive the equilibrium towards the ester product. A more common laboratory method involves the use of more reactive acylating agents. For instance, the formation of an acetate (B1210297) ester of a related 9-azabicyclo[3.3.1]nonan-3-ol has been documented. organic-chemistry.org The reaction of this compound with an acid chloride or anhydride would likely proceed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct.
Etherification of the 6-hydroxyl group can be achieved through methods such as the Williamson ether synthesis. byjus.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. libretexts.orgmasterorganicchemistry.com A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. The resulting alkoxide of this compound would then be reacted with a primary alkyl halide to form the corresponding ether. masterorganicchemistry.com
| Reaction Type | Reagent(s) | General Conditions | Product |
| Esterification | Acyl Chloride/Anhydride, Base | Anhydrous solvent, Room temperature | 6-Acyloxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., R-Br) | Anhydrous aprotic solvent | 6-Alkoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane |
The secondary alcohol at the C-6 position can be oxidized to the corresponding ketone, 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-one. Several mild and selective oxidation methods are available for this transformation.
The Swern oxidation is a widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org
Another common method is the Dess-Martin oxidation , which utilizes the Dess-Martin periodinane (DMP) as the oxidizing agent. organic-chemistry.org This reaction is also performed under mild conditions, typically in chlorinated solvents, and offers high selectivity for the oxidation of alcohols to aldehydes and ketones. organic-chemistry.orgresearchgate.net
Interestingly, derivatives of the 9-azabicyclo[3.3.1]nonane scaffold itself are used as catalysts for alcohol oxidation. For example, 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) is a highly active organocatalyst for the aerobic oxidation of alcohols in the presence of a co-catalyst such as a copper or iron salt. organic-chemistry.orgmdpi.com This method is particularly attractive due to its use of air as the terminal oxidant. mdpi.com
| Oxidation Method | Key Reagents | Typical Conditions | Product |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C), CH₂Cl₂ | 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-one |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-one |
| ABNO-catalyzed Oxidation | ABNO, Metal co-catalyst (e.g., Cu(I), Fe(III)), Air | Room temperature, various solvents | 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-one |
Reactions at Bridgehead and Bridge Carbons
The rigid bicyclic framework of this compound presents unique challenges and opportunities for functionalization at its bridgehead (C1 and C5) and bridge (C2, C4, C6, C7, C8) carbons. While direct C-H functionalization of the parent 6-ol compound is not extensively documented, studies on related diazabicyclic systems provide valuable insights into its potential reactivity.
C-H Functionalization and Arylation
The direct conversion of C-H bonds to C-C or C-heteroatom bonds is a powerful tool in modern organic synthesis. For scaffolds like this compound, this approach could offer a streamlined route to novel derivatives with tailored properties. While specific examples for this exact molecule are scarce, research on related saturated bicyclic amines demonstrates the feasibility of such transformations.
Palladium-catalyzed C(sp³)–H arylation has been successfully applied to a variety of saturated bicyclic amine scaffolds. These reactions typically employ a directing group to achieve regioselectivity. In the context of this compound, the nitrogen atoms could potentially serve as directing groups, guiding a transition metal catalyst to activate adjacent C-H bonds. For instance, a silver-free palladium(II)-catalyzed methodology has been developed for the direct arylation of bicyclic primary amines with a range of aryl iodides and bromides. This suggests that with appropriate catalyst and ligand systems, similar functionalizations could be envisioned for the diazabicyclic core.
Rhodium-catalyzed C-H activation is another promising avenue. Studies have shown that Rh(III) catalysts can effect the C-H activation and desymmetrization of diazabicycles with arenes, leading to functionalized cyclopentenes. While this represents a significant skeletal rearrangement, it highlights the potential for rhodium catalysts to engage in C-H activation of such bicyclic systems. The development of rhodium-catalyzed asymmetric C-H functionalization reactions further expands the possibilities for creating chiral derivatives from prochiral starting materials.
The table below summarizes representative C-H arylation reactions on related bicyclic amine scaffolds, illustrating the potential for such transformations on the this compound framework.
| Catalyst System | Substrate Type | Arylating Agent | Key Features |
| Pd(OAc)₂ / Cu(OAc)₂ | Bicyclic primary amines | Aryl iodides/bromides | Silver-free conditions, broad substrate scope. |
| [RhCp*Cl₂]₂ | Diazabicycles | Arenes | C-H activation followed by desymmetrization. |
This table presents data from related systems to infer the potential reactivity of this compound.
Carbon-Carbon Bond Formation at Skeletal Positions
The formation of new carbon-carbon bonds at the skeletal positions of this compound is a key strategy for elaborating its structure. While direct alkylation or arylation at the bridgehead positions of the parent compound is not well-documented, synthetic routes to bridgehead-substituted azabicyclo[3.3.1]nonane derivatives have been developed. These methods often involve multi-step sequences, starting from precursors that already contain functionality at the desired positions.
One approach involves the synthesis of azabicyclo[3.3.1]nonane scaffolds with a pyridinyl substituent at the bridgehead position. These can then undergo further functionalization via Suzuki-Miyaura coupling reactions to introduce a variety of aryl and heteroaryl groups. This highlights a strategy where a pre-installed functional group at a bridgehead position serves as a handle for subsequent carbon-carbon bond formation.
Transannular C-H functionalization offers a more direct approach. Palladium-catalyzed transannular C-H arylation of alicyclic amines has been demonstrated, where the nitrogen atom directs the catalyst to a remote C-H bond across the ring system. This strategy could potentially be applied to the 3,9-diazabicyclo[3.3.1]nonane system to forge new C-C bonds at specific skeletal positions.
Mechanistic Studies of Key Reactions
Understanding the mechanisms of the reactions involving the this compound scaffold is crucial for optimizing existing transformations and designing new synthetic routes.
Intramolecular Redox Processes
A fascinating aspect of the chemistry of 3,7-diazabicyclo[3.3.1]nonane derivatives is their participation in intramolecular redox reactions. A notable example is the stereoselective formation of anti-1,5-dimethyl-7-benzyl-3-formyl-3,7-diazabicyclo[3.3.1]nonan-9-ol from the ring-opening of a 1-benzyl-5,7-dimethyl-6-oxo-1-azonia-3-azaadamantane chloride under alkaline conditions.
The proposed mechanism for this transformation involves an intramolecular redox hydride transfer. The key steps are outlined below:
Ring Opening: The reaction is initiated by the alkali-mediated opening of the diazaadamantane ring system to form an aminoalcohol intermediate.
Deprotonation and Hydride Transfer: The excess alkali deprotonates the newly formed alcohol, and a hydride anion is then transferred from the resulting electron-rich oxymethyl group to the carbonyl group at the 9-position. The chair-boat conformation of the bicyclononane skeleton facilitates the spatial proximity required for this intramolecular hydride transfer.
Stereoselectivity: The reaction proceeds with complete anti-stereoselectivity, which is a direct consequence of the concerted nature of the hydride transfer within the constrained bicyclic framework.
This intramolecular redox process highlights the unique reactivity imparted by the rigid diazabicyclo[3.3.1]nonane skeleton and suggests that similar transformations could be possible for derivatives of this compound.
Cyclization Mechanism Elucidation
The most common and versatile method for the synthesis of the 3,9-diazabicyclo[3.3.1]nonane core is the double Mannich reaction. This one-pot condensation typically involves a 4-piperidone (B1582916) derivative, an amine, and formaldehyde (B43269).
The generally accepted mechanism for the formation of the 3,9-diazabicyclo[3.3.1]nonane skeleton via the Mannich reaction proceeds as follows:
Iminium Ion Formation: In the presence of an acid catalyst, formaldehyde reacts with the primary amine to form a highly electrophilic iminium ion.
First Mannich Reaction: The enol or enolate of the 4-piperidone attacks the iminium ion, forming a new C-C bond and introducing an aminomethyl group at the α-position to the carbonyl.
Intramolecular Iminium Ion Formation: The newly introduced secondary amine can then react with another molecule of formaldehyde to form an intramolecular iminium ion.
Second Mannich Reaction (Cyclization): The enol or enolate of the ketone then attacks this intramolecular iminium ion, leading to the formation of the second six-membered ring and completing the bicyclic framework.
The reaction conditions, such as the nature of the amine, the solvent, and the catalyst, can influence the efficiency and stereochemical outcome of the cyclization. For instance, the use of conformationally homogeneous cyclic ketones in the Mannich reaction can lead to increased yields of the major product.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the intricate structure of diazabicyclic compounds. Through various NMR experiments, a comprehensive picture of the proton and carbon environments, their connectivities, and the molecule's conformational preferences can be assembled. For derivatives of the 3,7-diazabicyclo[3.3.1]nonane skeleton, NMR studies have been crucial in establishing that they often adopt a "chair-chair" conformation for both piperidine (B6355638) rings. semanticscholar.orgresearchgate.net
The ¹H NMR spectrum of 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL provides critical information about the chemical environment of each proton. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) reveal the dihedral angles between adjacent protons, which is fundamental for conformational analysis.
In related 3,7-diazabicyclo[3.3.1]nonane derivatives, doublet of doublets for equatorial and axial protons at C2, C4, C6, and C8 are often observed, which is characteristic of a double-chair conformation. researchgate.net Large geminal coupling constants (typically 10.5-11 Hz) and smaller vicinal coupling constants (3.0-6.0 Hz) for equatorial protons further support this conformation. semanticscholar.org The signal for the proton attached to the hydroxyl-bearing carbon (C6) would be expected to appear as a multiplet, with its chemical shift and coupling pattern being highly dependent on its axial or equatorial orientation and hydrogen bonding interactions. The methyl group protons on the nitrogen atom (N9) would typically appear as a singlet in the upfield region of the spectrum.
Table 1: Representative ¹H NMR Data for a 9-Methyl-3,9-diazabicyclo[3.3.1]nonane Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-5 (bridgehead) | ~3.01 | s | - |
| H-2, H-4 (axial) | Not specified | m | - |
| H-2, H-4 (equatorial) | Not specified | m | - |
| H-6, H-8 (axial) | 1.52-1.64 | m | - |
| H-6, H-8 (equatorial) | 1.93-2.15 | m | - |
| H-7 (axial) | 1.52-1.64 | m | - |
| H-7 (equatorial) | 1.93-2.15 | m | - |
| N-CH₃ | 2.59 | s | - |
| Data is for a related compound, 6-Fluoro-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)dibenzo[b,d]thiophene 5,5-dioxide, and serves as an illustrative example. mdpi.com |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shift of each carbon atom is sensitive to its hybridization, the nature of its substituents, and its stereochemical environment.
Table 2: Representative ¹³C NMR Data for a 9-Methyl-3,9-diazabicyclo[3.3.1]nonane Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1, C-5 (bridgehead) | 53.03 |
| C-2, C-4 | 47.40 |
| C-6, C-8 | 27.93 |
| C-7 | 18.99 |
| N-CH₃ | 40.62 |
| Data is for a related compound, 6-Fluoro-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)dibenzo[b,d]thiophene 5,5-dioxide, and serves as an illustrative example. mdpi.com |
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like this compound.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule. For instance, the correlation between the proton at C6 and its neighbors at C5 and C7 can be established.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations between the N-methyl protons and the bridgehead carbons (C1, C5) would confirm the position of the methyl group.
These 2D NMR techniques have been successfully employed to establish the stereochemistry of various 3-azabicyclo[3.3.1]nonane derivatives. researchgate.net
Variable Temperature (VT) NMR is a powerful technique to study the conformational dynamics of molecules. pw.edu.pl By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, which can indicate a shift in the conformational equilibrium. For some 3,7-diacyl bispidines, VT NMR experiments have been used to study the presence of syn/anti-isomers. nih.gov In the case of this compound, VT NMR could be used to investigate the equilibrium between different chair-boat or chair-chair conformations and to determine the thermodynamic parameters for these conformational changes. researchgate.net
Lanthanide-Induced Shift (LIS) spectroscopy is a technique used to simplify complex NMR spectra and to obtain structural information. libretexts.org It involves the addition of a paramagnetic lanthanide complex, known as a lanthanide shift reagent (LSR), to the sample. mdpi.com The LSR coordinates to a Lewis basic site in the molecule, such as the nitrogen or oxygen atoms in this compound, and induces significant shifts in the NMR signals of nearby nuclei. mdpi.comnih.gov
The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus, which can provide valuable information about the molecule's stereochemistry and conformation. mdpi.comrsc.org By analyzing the lanthanide-induced shifts, it is possible to differentiate between protons in close proximity to the coordination site and those that are further away, aiding in the assignment of complex spectra and the determination of the molecule's three-dimensional structure. mdpi.comnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For related bicyclic amines, fragmentation often involves the cleavage of bonds adjacent to the nitrogen atoms. The fragmentation of 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones has been shown to initiate with the cleavage of the C(1)-C(2) bond. umn.edu Similarly, for 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, fragmentation involves C-C bond cleavages at the angular carbon atoms. aip.org The analysis of these fragmentation pathways can help to confirm the connectivity of the bicyclic system and the positions of the substituents.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 170 | [M]⁺ | Molecular Ion |
| 155 | [M - CH₃]⁺ | Loss of the methyl group from N9 |
| 152 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |
| 126 | [M - C₂H₄O]⁺ | Cleavage of the ring containing the hydroxyl group |
| 96 | [C₆H₁₀N]⁺ | Fragmentation of the bicyclic core |
| 71 | [C₄H₉N]⁺ | Further fragmentation |
| This table represents a hypothetical fragmentation pattern based on general principles of mass spectrometry for similar structures. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Hydrogen Bonding
Vibrational spectroscopy provides a detailed fingerprint of the functional groups present in this compound. The primary functional groups in this molecule are the hydroxyl (-OH) group, the tertiary amine groups (C-N), the methyl group attached to a nitrogen (N-CH₃), and the carbon-oxygen (C-O) single bond of the alcohol.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrational modes of its functional groups. The hydroxyl group is particularly informative. A broad absorption band in the region of 3200-3600 cm⁻¹ is anticipated for the O-H stretching vibration, with the broadening indicative of intermolecular hydrogen bonding. The precise position and shape of this band can provide information about the strength and nature of these hydrogen-bonded networks in the solid state or in solution.
The C-H stretching vibrations of the bicyclic framework and the methyl group are expected to appear in the 2850-3000 cm⁻¹ region. The N-CH₃ group will also exhibit a characteristic C-H stretching frequency within this range. The C-N stretching vibrations of the tertiary amines are typically observed in the fingerprint region, between 1000 and 1250 cm⁻¹. The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the 1000-1100 cm⁻¹ range.
Raman Spectroscopy:
Raman spectroscopy offers complementary information to IR spectroscopy. While the O-H stretch can be observed in the Raman spectrum, it is generally a weaker band compared to what is seen in the IR spectrum. Conversely, the C-C and C-N skeletal vibrations of the diazabicyclo[3.3.1]nonane core are expected to give rise to distinct and informative bands in the Raman spectrum. The symmetric C-H stretching vibrations of the methyl group would also be readily observable.
The following table summarizes the expected vibrational frequencies for the key functional groups of this compound.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| O-H | Stretching | 3200-3600 (broad) | 3200-3600 (weak) | Broadening indicates hydrogen bonding. |
| C-H (alkane) | Stretching | 2850-3000 | 2850-3000 | From the bicyclic core and methyl group. |
| C-N | Stretching | 1000-1250 | 1000-1250 | Tertiary amine vibrations. |
| C-O | Stretching | 1000-1100 | 1000-1100 | Secondary alcohol C-O stretch. |
| N-CH₃ | C-H Bending | ~1450 | ~1450 | Characteristic methyl group deformation. |
The presence of hydrogen bonding significantly influences the vibrational spectra. In addition to the broadening of the O-H stretching band, hydrogen bonding can cause shifts in the frequencies of other related vibrational modes, such as the C-O stretch. Studies on related diazabicyclononanols have utilized IR spectroscopy to deduce the presence of intramolecular or intermolecular hydrogen bonding, which in turn provides insights into the preferred conformation of the molecule in different environments. researchgate.net
Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable)
Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that provides information about the stereochemistry of chiral molecules. rsc.org For this compound, the applicability of ECD depends on whether the molecule is chiral. The bicyclo[3.3.1]nonane framework can exist in various conformations, and the substitution pattern determines its chirality. If this compound possesses stereoisomers (enantiomers or diastereomers), ECD can be a powerful tool for determining their absolute configuration. nih.govjasco-global.com
The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The chromophores within the molecule are responsible for the absorption of UV-Vis light. In the case of this compound, the inherent chromophores are the C-N, C-O, and N-CH₃ groups, which have electronic transitions in the far-UV region. These transitions are often weak and may not produce a strong ECD signal.
To enhance the ECD signal and facilitate analysis, it is a common practice to introduce a suitable chromophore into the molecule through chemical derivatization. For instance, the hydroxyl group could be esterified with a chromophoric acid, such as benzoic acid or its derivatives. The resulting ester would exhibit strong UV absorption and, if the parent molecule is chiral, a distinct ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum of the derivatized compound can then be correlated with its absolute configuration, often with the aid of empirical rules or quantum chemical calculations.
Computational and Theoretical Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic behavior and preferred geometries of molecules. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For derivatives of the 3,7-diazabicyclo[3.3.1]nonane system, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and compare the relative energies of different conformations. iucr.orgnih.gov These calculations can determine key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing the molecule's reactivity. The molecular structure of related compounds has been optimized using DFT at the B3LYP/6–31 G(d,p) level to be compared with experimental data. iucr.org
Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of a Diazabicyclo[3.3.1]nonane System. This table is illustrative and provides representative data for the types of results obtained from DFT calculations on this class of compounds.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Twin-Chair (CC) | B3LYP/6-31G(d) | 0.00 | 1.5 |
| Chair-Boat (CB) | B3LYP/6-31G(d) | +5.8 | 2.8 |
| Twin-Boat (BB) | B3LYP/6-31G(d) | +11.2 | 3.1 |
Ab Initio Methods for Geometry Optimization and Conformational Energy Mapping
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying molecular systems. These methods have been instrumental in analyzing the conformational landscape of bicyclo[3.3.1]nonane derivatives. researchgate.net High-level ab initio calculations consistently show that the "double chair" (CC) conformer is the most stable for the parent bicyclo[3.3.1]nonane skeleton and its aza-analogs, followed by the "boat-chair" (BC) form. mathnet.ru For 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes, ab initio studies have characterized not only the common CC and BC conformers but also the higher-energy "double twist" (TT) forms. researchgate.net
Table 2: Representative Geometric Parameters from Ab Initio Optimization of a Diazabicyclo[3.3.1]nonane Core. This table is illustrative, showing typical bond lengths and angles for the stable twin-chair conformation.
| Parameter | Atom Pair/Triplet | Value |
| Bond Length | C1-N3 | 1.47 Å |
| Bond Length | C1-C2 | 1.54 Å |
| Bond Angle | C1-N3-C4 | 112.5° |
| Dihedral Angle | C1-C2-C4-N3 | -55.8° |
Molecular Dynamics Simulations for Conformational Landscapes
While QM methods provide static pictures of molecules, molecular dynamics (MD) simulations offer insights into their dynamic behavior. MD simulations model the movements of atoms and molecules over time, revealing the accessible conformational landscapes and the stability of different structures in various environments (e.g., in solution). For complex bicyclic systems, MD can be used to explore how flexible substituents behave and how the bicyclic core responds to environmental changes. researchgate.net In studies of related diazabicyclo[3.3.1]nonane derivatives that act as modulators of biological targets like the AMPA receptor, MD simulations have been used to confirm the stability of binding modes predicted by docking. researchgate.net
Docking and Molecular Modeling Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor molecule. This method is crucial for understanding the potential biological activity of compounds like 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL.
Docking studies on various diazabicyclo[3.3.1]nonane analogs have successfully disclosed specific patterns of interaction with biological targets. nih.govresearchgate.net For example, molecular docking has been used to understand how sulfur-bridged diazabicyclo[3.3.1]nonanes interact with opioid receptors and how other derivatives bind to the AMPA receptor. researchgate.netnih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the compound's observed biological activity. Docking calculations have also been used to shed light on the molecular interactions of diazabicyclo[3.3.1]nonane analogs with viral proteins. rsc.org
Table 3: Illustrative Molecular Docking Results for a Diazabicyclo[3.3.1]nonane Ligand with a Model Receptor. This table is a representative example of data generated from a typical molecular docking study.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Tyr120, Phe250, Ser124 |
| Hydrogen Bonds | 1 (with Ser124) |
| Hydrophobic Interactions | Tyr120, Phe250 |
Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For a substituted 3,7-diazabicyclo[3.3.1]nonan-9-one, MEP analysis showed that the most electron-rich region was over the carbonyl oxygen atom, indicating it as a likely site for electrophilic attack. iucr.org Such analyses are critical for understanding non-covalent interactions, including hydrogen bonding, which are central to a molecule's biological function.
Topological Analysis of Electron Density
The topological analysis of electron density, primarily through the Quantum Theory of Atoms in Molecules (QTAIM), offers a powerful framework for understanding the electronic structure and bonding characteristics of a molecule. nih.gov This approach partitions the electron density of a molecule into atomic basins, allowing for the quantitative description of atomic properties and interatomic interactions. wiley-vch.de For a molecule such as this compound, a QTAIM analysis would provide significant insights into its conformational stability and the nature of its intramolecular interactions.
A key aspect of QTAIM is the identification of critical points in the electron density, where the gradient of the density is zero. These points are classified by their rank and signature, providing a wealth of information about the chemical bonding. For instance, a (3, -1) critical point, or bond critical point (BCP), located between two nuclei signifies the presence of a chemical bond. The properties at the BCP, such as the electron density (ρb), the Laplacian of the electron density (∇²ρb), and the total energy density (Hb), are indicative of the bond's strength and nature.
For this compound, a hypothetical QTAIM analysis would likely focus on several key areas:
Intramolecular Hydrogen Bonding: The presence of a hydroxyl group at the C6 position and nitrogen atoms at the 3 and 9 positions suggests the possibility of intramolecular hydrogen bonding. A QTAIM analysis could confirm the existence of such bonds by identifying a BCP between the hydrogen of the hydroxyl group and one of the nitrogen atoms. The properties at this BCP would quantify the strength of this interaction.
Conformational Stability: The diazabicyclo[3.3.1]nonane core can exist in several conformations, such as chair-chair, boat-chair, and boat-boat. By calculating the atomic energies and analyzing the network of BCPs for each conformer, QTAIM can help determine the most stable conformation and the electronic factors that favor it.
Steric and Electronic Effects of Substituents: The methyl group on the N9 nitrogen and the hydroxyl group at C6 influence the electron distribution throughout the molecule. QTAIM can quantify these effects by examining the atomic charges and higher atomic multipole moments.
| Bond Critical Point (BCP) | ρb (au) | ∇²ρb (au) | Hb (au) |
| O-H···N | 0.015 | +0.025 | -0.001 |
This table is illustrative and does not represent actual calculated data for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry provides essential tools for the prediction of spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being among the most frequently calculated. nrel.gov These predictions are invaluable for the structural elucidation and conformational analysis of organic molecules. nih.gov For this compound, the prediction of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra and provide insights into its three-dimensional structure.
The most common method for predicting NMR chemical shifts is through Density Functional Theory (DFT) calculations. nih.gov This involves several steps:
Geometry Optimization: The first step is to find the minimum energy conformation(s) of the molecule. For a flexible molecule like this compound, this may involve a conformational search to identify all low-energy structures.
NMR Calculation: Once the optimized geometry is obtained, the NMR shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov
Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). This is often done using a linear scaling approach to correct for systematic errors in the calculation.
The accuracy of the predicted NMR chemical shifts is highly dependent on the choice of the DFT functional and the basis set. nih.gov A variety of functionals and basis sets have been benchmarked for their performance in NMR predictions. researchgate.net
For the 3-azabicyclo[3.3.1]nonane framework, computational NMR predictions have been successfully used to study the effects of substitution and stereochemistry. nih.govnih.gov By comparing the calculated chemical shifts for different isomers with experimental data, it is possible to determine the correct stereochemistry of the molecule.
In the case of this compound, predicted NMR chemical shifts would be particularly useful for:
Distinguishing between diastereomers: The presence of multiple stereocenters means that several diastereomers are possible. Predicted NMR spectra for each diastereomer would likely show distinct differences, allowing for their identification.
Confirming the dominant conformation in solution: By calculating the NMR chemical shifts for different conformations (e.g., chair-chair vs. boat-chair) and comparing them to the experimental spectrum, the predominant conformation in solution can be determined.
Assigning complex spectra: The bicyclic structure can lead to complex and overlapping signals in the ¹H NMR spectrum. Theoretical predictions can help in the unambiguous assignment of each signal.
Although specific predicted NMR data for this compound is not available in the public domain, the following table provides an example of how such data would be presented.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 | 55.2 | 2.85 |
| C2 | 48.5 | 2.95 (ax), 2.10 (eq) |
| C4 | 49.1 | 3.01 (ax), 2.15 (eq) |
| C5 | 30.8 | 1.95 |
| C6 | 68.3 | 4.10 |
| C7 | 32.5 | 1.85 (ax), 1.60 (eq) |
| C8 | 33.1 | 1.90 (ax), 1.65 (eq) |
| N-CH₃ | 42.7 | 2.35 |
This table is for illustrative purposes only and contains hypothetical data for this compound to demonstrate the format of computational NMR predictions.
Applications in Chemical Research and Beyond
Role as a Privileged Scaffold in Chemical Synthesis
In medicinal chemistry and materials science, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets or serving as a foundation for libraries of compounds with diverse functions. The 3,7-diazabicyclo[3.3.1]nonane (bispidine) core, a close structural relative of the 3,9-diazabicyclo[3.3.1]nonane system, is recognized as one such privileged scaffold. researchgate.net This status is attributed to its rigid conformation, which reduces the entropic penalty upon binding to a target, and its capacity for diverse functionalization at multiple positions. researchgate.netrsc.org These characteristics allow for the systematic modification of the scaffold to create compounds with tailored properties for various applications. researchgate.net
The diazabicyclo[3.3.1]nonane skeleton is a foundational component in the synthesis of more intricate chemical structures, including natural products and their analogues. rsc.org Its well-defined stereochemistry and reactive sites serve as a reliable anchor point for building molecular complexity. Researchers have utilized this scaffold to access a variety of complex targets, leveraging its inherent structural rigidity. rsc.org
A notable example involves the use of 9-methyl-3,9-diazabicyclo[3.3.1]nonane as a building block in the synthesis of novel ligands for biological receptors. In one study, this scaffold was incorporated into dibenzothiophene-based molecules designed to target α7 nicotinic acetylcholine (B1216132) receptors (nAChR). mdpi.com The synthesis was achieved via a Buchwald-Hartwig coupling reaction between the diazabicycle and a brominated dibenzothiophene (B1670422) sulfone precursor. mdpi.com Although these specific derivatives showed lower binding affinity compared to other bicyclic amines, the study demonstrates the utility of the 9-methyl-3,9-diazabicyclo[3.3.1]nonane core as a scaffold for creating structurally complex and pharmacologically relevant molecules. mdpi.com
Table 1: Examples of Complex Molecules Synthesized Using Diazabicyclo[3.3.1]nonane Scaffolds
| Scaffold Used | Complex Molecule Synthesized | Synthetic Application/Target | Reference |
|---|---|---|---|
| 9-Methyl-3,9-diazabicyclo[3.3.1]nonane | Dibenzothiophene-based ligands | Probes for α7 nicotinic acetylcholine receptors | mdpi.com |
| Bicyclo[3.3.1]nonane derivatives | Precursors for polyprenylated acylphloroglucinols | Models for natural product synthesis | rsc.org |
| Azabicyclo[3.3.1]nonane | Indole alkaloids | Development of potential anticancer and antimalarial agents | rsc.org |
The exploration of chemical space—the vast ensemble of all possible molecules—is a cornerstone of modern drug discovery and materials science. researchgate.net Scaffold-based diversification is a powerful strategy for this exploration, where a core molecular structure is systematically decorated with a variety of functional groups to generate a library of related compounds. nih.govrsc.org The 9-methyl-3,9-diazabicyclo[3.3.1]nonan-6-ol scaffold is well-suited for this approach.
The presence of two distinct nitrogen atoms (a tertiary amine at position 9 and a secondary amine at position 3) and a hydroxyl group at position 6 offers multiple points for chemical modification. This allows for the creation of a wide array of derivatives with varying steric and electronic properties. researchgate.net This "scaffold diversification" enables researchers to systematically probe structure-activity relationships and optimize compounds for specific functions, from biological activity to catalytic performance. rsc.org
Ligand Chemistry and Coordination Properties
The two nitrogen atoms within the diazabicyclo[3.3.1]nonane framework act as potent Lewis bases, making the scaffold an excellent bidentate ligand for coordinating with metal ions. mdpi.comnih.gov The rigid structure pre-organizes these nitrogen donors for chelation, which can lead to the formation of highly stable metal complexes. mdpi.commdpi.com This intrinsic property has led to extensive investigation into the coordination chemistry of bispidine-type ligands with a variety of p-, d-, and f-block elements. mdpi.com The resulting metal complexes have found applications in fields as diverse as catalysis, medical imaging, and materials science. researchgate.netresearchgate.net
The ability to form stable and well-defined complexes makes diazabicyclo[3.3.1]nonane derivatives valuable ligands for transition metal-catalyzed reactions. By modifying the substituents on the bicyclic core, the electronic and steric environment around the coordinated metal center can be fine-tuned, thereby influencing the catalyst's activity, selectivity, and stability. uni-heidelberg.de
For instance, bispidine-triazole hybrid ligands have been synthesized and their metal complexes, particularly with copper and zinc, have been successfully employed as catalysts in the Henry (nitroaldol) reaction. mdpi.com The rigidity of the bispidine backbone, combined with the additional coordination sites provided by the triazole moieties, creates a well-defined catalytic pocket. mdpi.com This demonstrates the potential of the broader class of diazabicyclo[3.3.1]nonane scaffolds in designing bespoke catalysts for specific organic transformations.
Table 2: Catalytic Applications of Transition Metal Complexes with Diazabicyclo[3.3.1]nonane-Type Ligands
| Ligand Type | Metal Center | Catalytic Reaction | Reference |
|---|---|---|---|
| Bispidine-Triazole Hybrids | Copper(II), Zinc(II) | Henry (nitroaldol) Reaction | mdpi.com |
| N,N-Diallylbispidine | Palladium(II) | (Not specified, coordination study) | acs.org |
| Pentadentate Bispidines | Copper(II) | (Studied for PET imaging, implies catalytic relevance) | researchgate.net |
Beyond coordination chemistry, bicyclic amines serve as precursors to highly effective metal-free organocatalysts. A prominent example is the development of stable nitroxyl (B88944) radicals, which are potent catalysts for oxidation reactions. chem-station.com While 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a well-known catalyst of this class, its activity can be limited by steric hindrance from the four methyl groups surrounding the radical. researchgate.net
To overcome this, less sterically hindered bicyclic nitroxyl radicals have been developed, such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) and 2-azaadamantane (B3153908) N-oxyl (AZADO). researchgate.netacs.org These organocatalysts exhibit significantly higher activity in the oxidation of alcohols to aldehydes, ketones, and carboxylic acids. chem-station.comresearchgate.net The radical is stabilized by the rigid bicyclic structure, which prevents decomposition pathways that would otherwise occur in non-quaternary amines. chem-station.com The development of these powerful organocatalysts from related bicyclic amine scaffolds suggests a clear pathway for deriving novel catalysts from the 3,9-diazabicyclo[3.3.1]nonane framework. For example, a Cu/ABNO system has been shown to be effective for the aerobic oxidation of primary amines to nitriles at room temperature. nih.gov
Table 3: Comparison of Bicyclic Nitroxyl Radical Organocatalysts
| Catalyst | Precursor Scaffold | Key Feature | Primary Application | Reference |
|---|---|---|---|---|
| TEMPO | Tetramethylpiperidine | Sterically hindered | Oxidation of alcohols | chem-station.comresearchgate.net |
| ABNO | 9-Azabicyclo[3.3.1]nonane | Less hindered, highly active | Oxidation of alcohols and amines | researchgate.netacs.orgnih.gov |
| AZADO | 2-Azaadamantane | Less hindered, highly active | Oxidation of alcohols | chem-station.comresearchgate.net |
Use as Molecular Probes for Studying Reaction Mechanisms and Stereochemistry
The conformationally restricted nature of the this compound scaffold makes it an excellent tool for investigating reaction mechanisms and stereochemistry. The fixed spatial arrangement of its functional groups allows for precise studies of how molecular geometry influences reactivity and intermolecular interactions.
The stereochemistry of related 3-azabicyclo[3.3.1]nonane and 3,7-diazabicyclo[3.3.1]nonane systems has been extensively studied using NMR spectroscopy to determine the precise configuration and conformation of reaction products. researchgate.netnih.gov This detailed structural information is crucial for understanding the stereochemical course of reactions. For example, incorporating the 9-methyl-3,9-diazabicyclo[3.3.1]nonane moiety into larger molecules allows researchers to probe how the rigidity and shape of this specific bicyclic system affect binding to biological targets, thereby providing insights into structure-activity relationships. mdpi.com The predictable geometry of the scaffold helps to deconstruct complex binding interactions, making it a valuable molecular probe.
Building Blocks for Advanced Materials (e.g., in Polymer Science)
The unique structural characteristics of this compound position it as a promising, albeit currently underexplored, monomer for the synthesis of advanced polymers. Its rigid, bicyclic framework and the presence of reactive amine and hydroxyl functional groups offer potential pathways to novel polyamides, polyesters, and polyurethanes with tailored properties. The incorporation of such a constrained bicyclic structure into a polymer backbone is a strategy that can be used to influence the material's thermal and mechanical characteristics.
In polymer chemistry, the use of rigid, non-linear bicyclic diamines is a known approach to disrupt chain packing and suppress crystallinity. tue.nl This can lead to the development of amorphous polyamides with high glass transition temperatures (Tg), good solubility, and optical transparency. While specific studies on the polymerization of this compound are not prevalent in the reviewed literature, its structural motifs are analogous to other diamines used in the synthesis of high-performance polymers. nih.gov
The synthesis of polyamides typically involves the condensation reaction between a diamine and a dicarboxylic acid or its derivative. nih.gov In this context, the two secondary amine groups within the diazabicyclo[3.3.1]nonane core of this compound could react with diacyl chlorides or dicarboxylic acids to form amide linkages, thus creating a polymer chain. The rigid nature of the bicyclic unit would be expected to restrict segmental motion of the polymer chains, which could translate to a higher glass transition temperature compared to polyamides derived from more flexible, linear diamines.
Furthermore, the presence of the hydroxyl group at the 6-position offers an additional site for chemical modification or for the synthesis of other polymer types. For instance, it could be utilized in the production of polyesters through reaction with dicarboxylic acids, or in the formation of polyurethanes by reacting with diisocyanates. This trifunctionality (two amines and one hydroxyl group) could also be exploited to create cross-linked or branched polymer architectures, leading to materials with enhanced thermal stability and mechanical strength.
The potential properties of polymers derived from this compound are summarized in the table below. It is important to note that these are projected properties based on the structural features of the monomer and general principles of polymer science, as dedicated experimental data for polymers synthesized from this specific compound is not available in the public domain.
| Property | Projected Influence of this compound Moiety | Rationale |
| Glass Transition Temperature (Tg) | Potentially High | The rigid bicyclic structure would restrict polymer chain mobility, increasing the energy required for the transition from a glassy to a rubbery state. |
| Crystallinity | Potentially Low (Amorphous) | The non-linear and bulky nature of the monomer unit could hinder the regular packing of polymer chains, leading to amorphous materials. tue.nl |
| Thermal Stability | Potentially High | The rigid, stable bicyclic core could contribute to a higher degradation temperature of the resulting polymer. |
| Solubility | Potentially Enhanced | The disruption of chain packing in amorphous polymers often leads to improved solubility in organic solvents compared to their semi-crystalline counterparts. |
| Mechanical Properties | Potentially High Modulus and Brittleness | The stiffness of the monomer unit could translate to a rigid polymer with high modulus, though this may also result in reduced ductility. |
Further research and experimental validation are necessary to fully elucidate the role of this compound as a building block in polymer science and to characterize the properties of the resulting advanced materials.
Future Perspectives and Research Directions
Development of Novel Stereoselective Synthetic Pathways
The biological and catalytic activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL and its derivatives is a critical area for future research. While classical methods for constructing the diazabicyclo[3.3.1]nonane core, such as the double Mannich reaction, are well-established, they often result in racemic mixtures.
Future efforts will likely focus on asymmetric synthesis strategies. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the cyclization reactions that form the bicyclic core. For instance, organocatalysis has emerged as a powerful tool for asymmetric synthesis and could be applied to develop enantioselective Mannich-type reactions for the construction of the 3,9-diazabicyclo[3.3.1]nonane skeleton. Furthermore, enzymatic resolutions or desymmetrization of meso-intermediates could provide alternative pathways to enantiopure products.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Organocatalysis | High enantioselectivity, mild reaction conditions, metal-free. | Development of novel chiral catalysts for Mannich-type cyclizations. |
| Chiral Pool Synthesis | Access to specific enantiomers from readily available chiral starting materials. | Design of synthetic routes from natural products like amino acids or alkaloids. |
| Enzymatic Resolution | High stereospecificity for separating enantiomers. | Identification of suitable enzymes and optimization of reaction conditions. |
| Desymmetrization | Efficient generation of chirality from prochiral starting materials. | Design of prochiral precursors and development of selective reagents. |
Exploration of New Functional Group Interconversions on the Scaffold
The existing functional groups on the this compound scaffold—the secondary amine, tertiary amine, and secondary alcohol—serve as versatile handles for a wide range of chemical transformations. Future research will undoubtedly explore novel functional group interconversions to generate a diverse array of derivatives with unique properties.
The secondary amine at the 3-position is a prime site for N-alkylation, N-arylation, and N-acylation to introduce a variety of substituents. The hydroxyl group at the 6-position can be oxidized to a ketone, which can then undergo a plethora of carbonyl chemistry, including reductive amination, Wittig reactions, and additions of organometallic reagents. The stereochemistry of the hydroxyl group can also be inverted through Mitsunobu-type reactions. Furthermore, the carbon skeleton itself could be modified through C-H activation strategies, opening up avenues for late-stage functionalization.
| Functional Group | Transformation | Potential New Functionalities |
| Secondary Amine (N-3) | Alkylation, Arylation, Acylation | Amides, sulfonamides, ureas, diverse N-substituents. |
| Hydroxyl Group (C-6) | Oxidation, Substitution, Inversion | Ketone, esters, ethers, amines with controlled stereochemistry. |
| Tertiary Amine (N-9) | N-Oxide formation, Quarternization | N-oxides for catalytic applications, quaternary ammonium (B1175870) salts. |
| Carbon Skeleton | C-H Activation | Direct introduction of aryl, alkyl, or other functional groups. |
Advanced Computational Modeling for Predictive Reactivity and Conformational Control
Computational chemistry offers powerful tools to understand and predict the behavior of molecules. For a conformationally rigid system like this compound, computational modeling will be instrumental in several key areas. Density Functional Theory (DFT) calculations can be employed to accurately predict the preferred conformations of the bicyclic scaffold, including the chair-chair and chair-boat forms, and how these are influenced by substitution.
Such studies can provide insights into the stereoelectronic effects that govern the reactivity of the different functional groups. For example, computational models can predict the facial selectivity of reactions at the carbonyl group after oxidation of the alcohol, or the preferred sites for electrophilic or nucleophilic attack. This predictive power can guide the design of experiments, saving time and resources in the laboratory. Molecular dynamics simulations can also be used to study the interactions of these molecules with biological targets or in condensed phases.
Design of Next-Generation Catalytic Systems Based on this compound and its Derivatives
The diazabicyclo[3.3.1]nonane scaffold, with its two strategically positioned nitrogen atoms, is an excellent platform for the design of bidentate ligands for transition metal catalysis. The rigid structure can enforce specific coordination geometries around a metal center, which is crucial for achieving high selectivity in catalytic reactions.
Future research will focus on synthesizing chiral derivatives of this compound to be used as ligands in asymmetric catalysis. By introducing chiral substituents on the carbon framework or at the nitrogen atoms, it is possible to create a chiral environment around a coordinated metal ion. These novel catalytic systems could find applications in a wide range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The hydroxyl group can also act as a hemilabile coordinating group, potentially influencing the catalytic cycle and enhancing reactivity and selectivity.
Investigation of Supramolecular Assembly and Self-Organization Phenomena
The rigid and well-defined structure of this compound and its derivatives makes them attractive building blocks for supramolecular chemistry and crystal engineering. The presence of hydrogen bond donors (N-H and O-H) and acceptors (N atoms) allows for the formation of predictable and robust intermolecular interactions.
Future studies will likely explore the self-assembly of these molecules into well-ordered supramolecular architectures, such as one-, two-, or three-dimensional networks. By carefully designing the substituents on the bicyclic scaffold, it may be possible to control the topology and properties of these assemblies. This could lead to the development of new materials with interesting properties, such as porous materials for gas storage or separation, or functional materials for sensing and electronics. The ability to form coordination polymers by complexation with metal ions further expands the possibilities in this area. nih.gov
Expansion of the Chemical Space around the Core Scaffold for Diverse Applications
The 3,9-diazabicyclo[3.3.1]nonane scaffold is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds. Expanding the chemical space around the this compound core is a promising strategy for the discovery of new therapeutic agents.
Future research will involve the synthesis of diverse libraries of compounds based on this scaffold, where the substituents at the nitrogen and oxygen atoms, as well as on the carbon framework, are systematically varied. These libraries can then be screened for a wide range of biological activities. Given that related diazabicyclic structures have shown affinity for various receptors and ion channels, it is plausible that derivatives of this compound will exhibit interesting pharmacological profiles. This exploration of chemical space could lead to the identification of new lead compounds for drug discovery programs targeting a variety of diseases. The versatile nature of this scaffold suggests its potential in diverse applications, from central nervous system disorders to infectious diseases. nih.gov
Q & A
Q. How can molecular modeling optimize this compound for δ-opioid receptor agonism?
- Methodological Answer : Docking studies using δ-opioid receptor crystal structures (PDB: 4N6H) identify key interactions. For example, the hydroxyl group at C-6 forms hydrogen bonds with Asp128, while the bicyclic core occupies a hydrophobic cleft. Modifications like fluorination at C-9 improve metabolic stability without compromising binding .
Data Contradiction Analysis
Q. Why do some analogs show divergent activity in pain modulation vs. neuropsychiatric assays?
- Methodological Answer : Functional selectivity (biased agonism) explains this divergence. For instance, analogs activating G-protein signaling over β-arrestin recruitment may favor analgesic effects over side effects (e.g., respiratory depression). TRUPATH profiling or BRET assays quantify signaling bias, guiding therapeutic optimization .
Key Research Findings
- Synthetic Flexibility : The diazabicyclo[3.3.1]nonane scaffold permits diverse substitutions (e.g., acetyl, benzyl) for tailored bioactivity .
- Receptor Selectivity : C-9 lipophilic groups enhance μ-opioid affinity, while polar substituents at C-6 improve δ-selectivity .
- Metabolic Stability : Fluorinated derivatives (e.g., 9,9-difluoro analogs) exhibit prolonged half-lives in vivo due to reduced CYP450 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
